molecular formula C40H59NO11 B193375 Eribulin CAS No. 253128-41-5

Eribulin

カタログ番号 B193375
CAS番号: 253128-41-5
分子量: 729.9 g/mol
InChIキー: UFNVPOGXISZXJD-JBQZKEIOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eribulin is a non-taxane, structurally simplified, completely synthetic derivative of the marine natural product halichondrin B . It is an anti-cancer medication used to treat breast cancer and liposarcoma . The most common side effects include fatigue, nausea, hair loss (alopecia), constipation, certain nerve damage causing weakness or numbness in the hands and feet (peripheral neuropathy), abdominal pain, and fever (pyrexia) .


Synthesis Analysis

Eribulin is the most structurally complex non-peptidic drug made by total synthesis . The synthesis and manufacture of eribulin remain a daunting task . The most complex fragment of eribulin (C14–C35) is used in two distinct industrial routes to this important anticancer drug . The process relies exclusively on enantiomerically enriched α-chloroaldehydes as building blocks for constructing the three densely functionalized oxygen heterocycles found in the C14–C35 fragment and all associated stereocenters . Eribulin can now be produced in a total of 52 steps .


Molecular Structure Analysis

Eribulin is a microtubule inhibitor, inhibiting the polymerization of tubulin subunits by preventing lengthening and shortening of microtubules during cell division . It is a structure-simplified macrocyclic ketone analog of Halichondrin B .


Chemical Reactions Analysis

Eribulin exerts its effects via a tubulin-based antimitotic mechanism leading to G2/M cell-cycle block, disruption of mitotic spindles, and, ultimately, apoptotic cell death after prolonged mitotic blockage .


Physical And Chemical Properties Analysis

Eribulin is a synthetic analogue of halichondrin B, originally isolated from the marine sponge Halichondria okadai . The antitumor activity of eribulin is driven by a distinct mode of interaction with microtubules, in which eribulin inhibits the growth phase but not the shortening phase .

科学的研究の応用

Eribulin is a microtubule dynamics inhibitor used in cancer treatment. Below are six unique applications of Eribulin in scientific research, each with its own detailed section:

Metastatic Breast Cancer Treatment

Eribulin has been approved for the treatment of patients with metastatic breast cancer who have previously received at least two chemotherapeutic regimens for metastatic disease. It is particularly supportive for use as a monotherapy in Her2-negative breast cancer and triple-negative breast cancer (TNBC) .

Combination Therapy for L-Sarcomas

Eribulin, combined with gemcitabine, has shown efficacy in treating L-sarcomas, including unresectable or metastatic liposarcoma (mLPS) patients who have received a prior anthracycline regimen .

Non-Small Cell Lung Cancer (NSCLC)

Current clinical trials are focusing on the use of Eribulin in the therapy of various cancer types, including non-small cell lung cancer (NSCLC) .

Salivary Gland Cancer

Eribulin is being studied for its potential application in treating salivary gland cancer as part of ongoing clinical trials .

Gynecological Cancers

Clinical trials are also exploring the use of Eribulin in the treatment of cervical and urethral cancers, expanding its application to gynecological oncology .

Prostate Cancer

Research is being conducted to evaluate the effectiveness of Eribulin in the treatment of prostate cancer .

Radiolabeled Diagnostic Imaging

Eribulin has been successfully radiolabeled with carbon-11 to create a companion diagnostic PET imaging agent for cancers such as breast cancer and liposarcoma .

First-Line Chemotherapy Evaluation

Studies are investigating the overall survival benefit and patient characteristics that may benefit from Eribulin as a first-line chemotherapy option .

Safety and Hazards

Eribulin has a manageable safety profile with the commonest reported toxicities being alopecia, fatigue, neutropenia, and peripheral neuropathy . It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and ensure adequate ventilation .

将来の方向性

Eribulin may be efficacious for the treatment of locally advanced/metastatic breast cancer for patients with bone, liver, lung, lymph node, and chest wall/breast/skin metastases . Ongoing studies of eribulin in combination with immunotherapies and established cytotoxic agents may help shape the future landscape of breast cancer treatment .

作用機序

Target of Action

Eribulin primarily targets microtubules, a component of the cell’s cytoskeleton . Microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, segregating chromosomes during cell division .

Mode of Action

Eribulin interacts with its targets, the microtubules, by inhibiting their growth phase without affecting the shortening phase . This unique interaction leads to the sequestration of tubulin, the building block of microtubules, into nonproductive aggregates . As a result, the normal dynamics of microtubule assembly and disassembly are disrupted, leading to a blockage of the cell cycle at the G2/M phase, disruption of mitotic spindles, and ultimately, apoptotic cell death after prolonged mitotic blockage .

Biochemical Pathways

Eribulin’s action on microtubules affects several downstream biochemical pathways. It has been shown to induce DNA damage and apoptosis markers . Furthermore, eribulin has been found to activate the cGAS-STING pathway via the accumulation of mitochondrial DNA in the cytoplasm . This activation of innate immune signaling is independent of its antimitotic or cytotoxic effects .

Pharmacokinetics

Eribulin’s pharmacokinetics reveal that it is eliminated primarily in feces unchanged . The volume of distribution ranges from 43 L/m2 to 114 L/m2, and it exhibits protein binding of 49 to 65% . Eribulin is negligibly metabolized by CYP3A4 in vitro . In patients with moderate or severe renal impairment, a dose reduction to 1.1 mg/m2 is recommended to achieve the same exposure as 1.4 mg/m2 in those with normal renal function .

Result of Action

The molecular and cellular effects of eribulin’s action include reduced cell viability and clonogenicity, promotion of apoptosis, and cell cycle arrest . Eribulin induces DNA damage and apoptosis markers, suggesting its role in promoting cell death . Interestingly, the effects of eribulin on normal leukocytes are minimal, suggesting its selectivity for malignant blood cells .

Action Environment

Additionally, the expression and activation of MDR1, PI3K/AKT, and NFκB-related targets may influence the response to eribulin

特性

IUPAC Name

(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H59NO11/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,43H,2-3,5-18,41H2,1,4H3/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNVPOGXISZXJD-JBQZKEIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H59NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009321
Record name Eribulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

729.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Eribulin inhibits the growth phase of microtubules without affecting the shortening phase and sequesters tubulin into nonproductive aggregates. Eribulin exerts its effects via a tubulin-based antimitotic mechanism leading to G2/M cell-cycle block, disruption of mitotic spindles, and, ultimately, apoptotic cell death after prolonged mitotic blockage. [FDA]
Record name Eribulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08871
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Eribulin

CAS RN

253128-41-5
Record name Eribulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253128-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eribulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253128415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eribulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08871
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eribulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERIBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR24G6354G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eribulin
Reactant of Route 2
Eribulin
Reactant of Route 3
Eribulin
Reactant of Route 4
Eribulin
Reactant of Route 5
Eribulin
Reactant of Route 6
Eribulin

Q & A

Q1: What is eribulin's mechanism of action?

A1: Eribulin mesylate binds to microtubules, specifically to the growing plus ends, disrupting their dynamics. [] Unlike taxanes, which stabilize microtubules, eribulin suppresses microtubule growth and induces apoptosis by sequestering tubulin into nonfunctional aggregates. [, ] This distinct mechanism leads to cell cycle arrest at the G2-M phase. [, ]

Q2: How does eribulin's mechanism affect tumor growth?

A2: By inhibiting microtubule dynamics, eribulin disrupts critical cellular processes like mitosis, impairing tumor cell proliferation and ultimately leading to cell death. []

Q3: Does eribulin affect other cellular processes besides microtubule dynamics?

A3: Research suggests that eribulin may also influence vascular remodeling, angiogenesis, and the epithelial-to-mesenchymal transition (EMT) in certain cancers. [, ] This multi-faceted activity distinguishes eribulin from other microtubule-targeting agents. [, ]

Q4: What cancers has eribulin shown efficacy against in clinical trials?

A4: Eribulin mesylate is approved for treating patients with metastatic breast cancer and liposarcoma who have received prior chemotherapy, including anthracyclines and taxanes. [, , ] Clinical trials demonstrated a significant overall survival benefit compared to other treatment options in these patient populations. [, , , ]

Q5: How effective is eribulin as a first-line treatment for advanced breast cancer?

A5: While primarily used in later treatment lines, emerging research from real-world studies in China suggests eribulin may hold promise as a first-line treatment option, particularly in combination with other agents. [, ] Further clinical trials are necessary to confirm these findings.

Q6: Does eribulin benefit specific breast cancer subtypes?

A6: Pooled analyses of clinical trials indicate that eribulin provides an overall survival benefit across various breast cancer subtypes, including HER2-negative and triple-negative breast cancer. [, ]

Q7: What factors might predict a better response to eribulin therapy?

A7: Research suggests that absolute lymphocyte count (ALC) at baseline may be a potential predictor for improved overall survival in patients receiving eribulin. [] Other factors like tumor characteristics, prior treatment history, and potential biomarkers are under investigation. [, , , ]

Q8: Does eribulin induce an immune response within the tumor microenvironment?

A8: Preclinical studies have shown that eribulin can alter immune homeostasis, particularly in the spleen of tumor-bearing mice. [] It has also demonstrated an inhibitory effect on the proliferation of M2 tumor-associated macrophages. [] Further research is needed to understand the clinical implications of these findings.

Q9: Does resistance to eribulin develop? If so, what are the mechanisms?

A9: Like many cancer therapies, resistance to eribulin can emerge. [] The mechanisms of resistance are not fully understood, but ongoing research is exploring potential factors, including alterations in microtubule dynamics, drug efflux pumps, and the tumor microenvironment. [, ]

Q10: What research is being conducted to overcome eribulin resistance?

A10: Preclinical studies are investigating drug combinations that may enhance eribulin's efficacy or overcome resistance. [, ] For instance, combining eribulin with an EZH2 inhibitor showed promising results in reversing eribulin resistance in TNBC patient-derived xenograft (PDX) models. [] Additionally, combining eribulin with other microtubule-targeting agents, like paclitaxel, has shown synergistic effects in some TNBC cell lines, warranting further clinical investigation. []

Q11: What is the general safety profile of eribulin?

A11: Eribulin has a manageable safety profile. [] The most common adverse events observed in clinical trials were hematological toxicities, particularly neutropenia, leukopenia, and anemia. [, ] Peripheral neuropathy, a common side effect of taxanes, was reported less frequently with eribulin. []

Q12: Is it safe to administer eribulin concomitantly with palliative radiotherapy?

A12: Clinical experience suggests that combining eribulin with palliative radiotherapy, even in heavily pretreated patients with poor performance status, is feasible and well-tolerated. [] No significant increase in toxicity was observed, and treatment adjustments were rarely required. []

Q13: How is eribulin metabolized and excreted?

A13: Eribulin is primarily metabolized in the liver via CYP3A4, and its metabolites are mainly excreted in the feces. [, ]

Q14: What is the impact of hepatic impairment on eribulin exposure?

A14: Hepatic impairment can significantly affect eribulin pharmacokinetics. [] Studies show that patients with moderate hepatic impairment experience increased eribulin exposure compared to those with normal liver function. [] Dose adjustments are necessary for patients with moderate hepatic impairment to avoid potential toxicity. []

Q15: What are the ongoing areas of research for eribulin?

A15: Current research focuses on optimizing eribulin therapy by:

  • Identifying predictive biomarkers for response and toxicity. []
  • Investigating novel drug combinations to enhance efficacy and overcome resistance. [, , ]
  • Developing new formulations to improve drug delivery and potentially enable oral administration. []
  • Exploring eribulin's potential in other cancer types. [, ]

Q16: What is the significance of developing an oral formulation of eribulin?

A16: An oral formulation of eribulin, like the one under development (Eribulin ORA), could potentially offer several advantages, including patient convenience, improved adherence to therapy, and potentially a wider therapeutic index. [] This development could broaden the clinical application of eribulin and improve treatment options for patients.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。